Anisole-2,4,6-d3
Overview
Description
Scientific Research Applications
1. Hydrogen Bonding Studies
Anisole is a multifunctional molecule that forms intermolecular complexes via aromatic π-electron systems and methoxy groups. Roy et al. (2020) explored the complexation of anisole with methanol as a prototype to study various hydrogen bonding types, such as O-HO and O-Hπ, using high-resolution laser-infrared spectroscopy and ab initio electronic structure calculations (Roy et al., 2020).
2. Formation of Odor Compounds in Water Chlorination
Zhang et al. (2016) investigated the kinetics and mechanisms of chloroanisoles formation, which are off-flavor compounds in drinking water, during water chlorination. They established a kinetic database for the chlorination of anisole to understand and minimize the formation of compounds like 2,4,6-trichloroanisole (Zhang et al., 2016).
3. Environmental Studies of Halogenated Anisoles
Führer and Ballschmiter (1998) measured concentrations of various halogenated anisoles, including chloro- and bromoanisoles, in the marine troposphere to elucidate their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
4. Analysis of Anisole's Fundamental Vibrations
Hoffmann et al. (2006) investigated the absorption spectra of anisole-h8, anisole-d3, and anisole-d8, assigning fundamental vibrations in electronic states. This study aids in understanding molecular interactions and behaviors (Hoffmann et al., 2006).
5. Spectroscopy and Relaxation Dynamics
Matsumoto et al. (2005) conducted detailed investigations on the vibronic structures of anisole and anisole-d3 molecules, contributing to the understanding of molecular relaxation dynamics and spectroscopic properties (Matsumoto et al., 2005).
6. Chemical Synthesis Applications
Kopach et al. (1998) explored the complexation of various anisoles in chemical synthesis, providing a versatile route to functionalized cyclohexenes. This research contributes to the development of novel synthetic methods (Kopach et al., 1998).
7. NMR Study of Dinitroanisoles
Simonnin et al. (1972) conducted a nuclear magnetic resonance study of various dinitroanisoles, contributing to the understanding of molecular structures and interactions in solution (Simonnin et al., 1972).
8. Catalytic Hydrodeoxygenation Studies
Lee et al. (2014) investigated the vapor-phase hydrodeoxygenation of anisole on molybdenum carbide catalysts, demonstrating significant selectivity for C–O bond cleavage, which is crucial in chemical synthesis and energy conversion processes (Lee et al., 2014).
9. Synthesis of Anisole from Phenol
Samruddhi et al. (2022) presented a method for synthesizing anisole through O-alkylation of phenol, providing insights into the production of this important aromatic compound and its applications in industrial chemistry (Samruddhi et al., 2022).
10. Spectroscopy and Ionization Studies
Meyer and Harrison (1964) conducted an electron impact study of methyl phenyl ethers, including anisole, providing essential information on molecular fragmentation paths and ionization energies, valuable in analytical chemistry (Meyer & Harrison, 1964).
Mechanism of Action
Target of Action
Anisole-2,4,6-d3, also known as Methoxy (benzene-2,4,6-d3), is a chemical compound used in various research applications . .
Mode of Action
The mode of action of this compound is not well-studied. It’s important to note that the mode of action of a compound refers to how it interacts with its biological target to exert its effects. This typically involves binding to a specific receptor or enzyme, thereby modulating its activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through the action of enzymes .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the bodyIt’s known that the compound has a boiling point of 154 °c (lit) and a density of 1022 g/mL at 25 °C .
Result of Action
These effects would typically be observed as changes in cellular function or behavior as a result of the compound’s interaction with its target .
Biochemical Analysis
Biochemical Properties
Anisole-2,4,6-d3 plays a significant role in various biochemical reactions, particularly in studies involving isotopic labeling. This compound interacts with several enzymes and proteins, facilitating the understanding of reaction mechanisms and kinetic isotope effects. For instance, this compound is used in the study of bromination reactions, where it interacts with halogen carriers such as iodine bromide and zinc chloride . These interactions help elucidate the kinetic isotope effects and the role of deuterium in altering reaction rates.
Cellular Effects
The effects of this compound on cellular processes are primarily studied through its influence on cell signaling pathways, gene expression, and cellular metabolism. This compound can be used as a tracer in metabolic studies to observe how cells process and metabolize deuterated compounds. This compound’s presence can alter the normal metabolic flux, providing insights into the pathways and mechanisms involved in cellular metabolism . Additionally, this compound’s impact on gene expression can be studied by observing changes in the expression levels of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The deuterium atoms in this compound can influence the rate of chemical reactions by altering the bond strength and reaction kinetics. For example, in bromination reactions, the presence of deuterium in this compound affects the kinetic isotope effect, leading to changes in the reaction rate compared to non-deuterated anisole . These molecular interactions provide valuable information on the role of isotopes in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 154°C and a melting point of -37°C . Long-term exposure to certain conditions, such as high temperatures or reactive chemicals, can lead to the degradation of the compound. Observing the temporal effects of this compound on cellular function can provide insights into its stability and potential long-term impacts on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can be used to study metabolic pathways and reaction mechanisms without causing significant adverse effects. At higher doses, the compound may exhibit toxic or adverse effects, such as alterations in metabolic flux or enzyme inhibition . Understanding the dosage effects of this compound in animal models is crucial for determining safe and effective concentrations for biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The deuterium atoms in this compound can be used as tracers to study the metabolic flux and the role of specific enzymes and cofactors in these pathways . For example, the compound can be used to investigate the hydroxylation of aromatic rings by cytochrome P450 enzymes, providing insights into the mechanisms of aromatic compound metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution of this compound is essential for studying its effects on cellular processes and its potential use in targeted biochemical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
1,3,5-trideuterio-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-UJESMPABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480549 | |
Record name | Anisole-2,4,6-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-25-1 | |
Record name | Anisole-2,4,6-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anisole-2,4,6-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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